molecular formula C20H18N4OS2 B10952029 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B10952029
M. Wt: 394.5 g/mol
InChI Key: KLGMDYGZRXGFBM-UHFFFAOYSA-N
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Description

N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a cyano group, a thiazole ring, and a pyridyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions using cyanide sources.

    Attachment of the pyridyl moiety: This can be accomplished through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIEN-2-YL)-2-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ACETAMIDE
  • 2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide

Uniqueness

N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of a thiazole ring, a pyridyl moiety, and a cyano group, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in medicinal chemistry and materials science, where specific interactions with biological targets or electronic properties are required.

Properties

Molecular Formula

C20H18N4OS2

Molecular Weight

394.5 g/mol

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H18N4OS2/c1-12-17(27-19(23-12)13-6-5-9-22-11-13)18(25)24-20-15(10-21)14-7-3-2-4-8-16(14)26-20/h5-6,9,11H,2-4,7-8H2,1H3,(H,24,25)

InChI Key

KLGMDYGZRXGFBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C#N

Origin of Product

United States

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